molecular formula C22H19ClN4O4 B11264158 N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11264158
M. Wt: 438.9 g/mol
InChI Key: YLBYOAHPBVFNJH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity.

Properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19ClN4O4/c1-30-16-6-3-14(4-7-16)17-12-19-22(29)26(9-10-27(19)25-17)13-21(28)24-18-11-15(23)5-8-20(18)31-2/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

YLBYOAHPBVFNJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-chloro-2-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a chloro group is introduced to the aromatic ring.

    Attachment of the 4-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exhibit significant antitumor properties. Studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Key mechanisms include:

  • Modulation of Signaling Pathways : The compound may affect critical pathways such as PI3K/Akt and MAPK/ERK, which are vital in cancer progression.

Anti-inflammatory Effects

The compound demonstrates notable anti-inflammatory activity in preclinical models. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This property is particularly relevant for conditions like rheumatoid arthritis and other autoimmune diseases.

Neuroprotective Properties

Emerging evidence suggests that this compound may provide neuroprotective effects. It appears capable of protecting neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study 1: Anticancer Activity

A study focused on pyrazolo[1,5-a]pyrazine derivatives showed that modifications in the phenethyl group significantly enhanced anticancer activity against various tumor cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent response with effective inhibition of cell growth.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis demonstrated reduced tissue damage compared to control groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both 5-chloro-2-methoxyphenyl and 4-methoxyphenyl groups in the same molecule is unique.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for research.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C26H22ClN3O5
  • Molecular Weight : 491.9 g/mol

The structure consists of a chloro-substituted methoxyphenyl group linked to a pyrazolo[1,5-a]pyrazin moiety, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazolo[1,5-a]pyrazine scaffolds exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance:

  • A study demonstrated that derivatives of this scaffold could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest (ResearchGate ).
  • Another investigation found that specific substitutions on the pyrazolo ring enhanced cytotoxicity against breast and lung cancer cells (ResearchGate ).

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial effects:

  • Research indicates that certain derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria (PubChem ).
  • The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

StudyFindings
Khan et al. (2011)Discussed the broad spectrum of biological activity in benzothiazole derivatives, suggesting potential parallels with pyrazolo compounds.
Chohan et al. (2003)Reported on the synthesis and evaluation of pyrazolo derivatives for anticancer activity, noting structure-activity relationships.
Hutchinson et al. (2002)Examined the role of methoxy groups in enhancing the biological efficacy of related compounds.

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